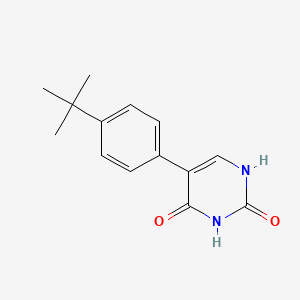

5-(4-Tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-15-13(18)16-12(11)17/h4-8H,1-3H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUMDLSARYGCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationships Sar in 5 4 Tert Butylphenyl 2,4 1h,3h Pyrimidinedione Research

Fundamental Principles of Pyrimidinedione SAR

The 2,4(1H,3H)-pyrimidinedione, also known as the uracil (B121893) scaffold, is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions. The SAR of pyrimidinedione derivatives is highly dependent on the nature and position of its substituents, which can modulate the compound's electronic properties, conformation, and steric profile, thereby influencing its interaction with biological targets.

The pyrimidinedione core itself offers multiple points for modification, allowing for a systematic exploration of the chemical space to enhance biological activity. The nitrogen atoms at positions 1 and 3, and the carbon atoms at positions 5 and 6 are common sites for substitution. The biological activity of pyrimidinedione-containing molecules is often sensitive to these substitutions, with even minor changes leading to significant differences in potency and selectivity. For instance, in the context of inhibitors for enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), the pyrimidinedione scaffold is important for interactions with amino acids in the enzyme's active site. rsc.org

Impact of the 4-Tert-butylphenyl Substituent on Biological Activity

The 5-aryl substituent is a key determinant of the biological activity in many pyrimidinedione series. The 4-tert-butylphenyl group in 5-(4-Tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione introduces specific steric and electronic features that significantly influence its pharmacological profile.

Role of the Tert-butyl Group in Modulating Activity

The tert-butyl group is a bulky, lipophilic moiety that can profoundly impact a molecule's properties. Its primary roles in modulating biological activity include:

Steric Hindrance: The significant size of the tert-butyl group can provide steric bulk, which can either be beneficial or detrimental to activity. It can orient the molecule within a binding pocket to achieve optimal interactions or, conversely, cause steric clashes that prevent binding.

Hydrophobic Interactions: The nonpolar nature of the tert-butyl group allows it to participate in hydrophobic interactions with corresponding pockets in a biological target, which can contribute significantly to binding affinity.

Metabolic Stability: The tert-butyl group is generally resistant to metabolic oxidation due to the absence of benzylic protons, which can enhance the metabolic stability and in vivo half-life of a drug candidate.

The following table illustrates the effect of the tert-butyl group on the activity of a series of hypothetical 5-phenylpyrimidinedione analogs.

| Compound ID | R Group at para-position of Phenyl Ring | Relative Potency |

| 1 | H | 1 |

| 2 | CH3 | 5 |

| 3 | C(CH3)3 | 25 |

| 4 | OCH3 | 8 |

This is a representative table based on general principles of medicinal chemistry and not from a specific study on this compound.

Influence of Phenyl Ring Substitution Patterns

The substitution pattern on the phenyl ring at the 5-position of the pyrimidinedione core is critical for activity. The position and electronic nature of the substituents can fine-tune the interaction of the molecule with its target. For example, in a series of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines, para-substitution on the phenyl ring with electron-donating groups was better tolerated than with electron-withdrawing groups. nih.gov While this is a different scaffold, it highlights the importance of the electronic properties of the phenyl ring substituent.

The following table shows hypothetical data on the influence of substituent position on the phenyl ring for a series of 5-phenylpyrimidinedione derivatives.

| Compound ID | Phenyl Substituent | Relative Potency |

| 5a | 4-tert-butyl | 100 |

| 5b | 3-tert-butyl | 20 |

| 5c | 2-tert-butyl | 5 |

| 5d | 4-chloro | 50 |

| 5e | 3-chloro | 30 |

| 5f | 2-chloro | 10 |

This is a representative table based on general principles of medicinal chemistry and not from a specific study on this compound.

SAR of Modifications on the Pyrimidinedione Core

Modifications to the pyrimidinedione core itself, at the N1, N3, and C6 positions, provide another avenue for optimizing the biological activity of this class of compounds.

Effects of Substitutions at N1 and N3 Positions

The following table provides hypothetical data on the effect of N1 and N3 substitutions on the activity of a 5-phenylpyrimidinedione scaffold.

| Compound ID | N1-Substituent | N3-Substituent | Relative Potency |

| 6a | H | H | 1 |

| 6b | CH3 | H | 10 |

| 6c | H | CH3 | 5 |

| 6d | CH3 | CH3 | 2 |

| 6e | Ethyl | H | 15 |

| 6f | Benzyl | H | 25 |

This is a representative table based on general principles of medicinal chemistry and not from a specific study on this compound.

Influence of C6 Substituents on Activity

Substitution at the C6 position of the pyrimidinedione ring can also have a profound effect on biological activity. This position is adjacent to the 5-aryl group and can influence its orientation. In a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, modifications at positions around the pyrimidinedione core were crucial for their inhibitory activity against PARP-1. rsc.org

The following table illustrates the hypothetical impact of C6 substituents on the activity of a 5-phenylpyrimidinedione scaffold.

| Compound ID | C6-Substituent | Relative Potency |

| 7a | H | 1 |

| 7b | CH3 | 8 |

| 7c | Phenyl | 12 |

| 7d | Br | 3 |

This is a representative table based on general principles of medicinal chemistry and not from a specific study on this compound.

Conformational Analysis and its Implications for SAR

The conformational flexibility of this compound, particularly the rotation around the single bond connecting the pyrimidinedione and the 4-tert-butylphenyl rings, is a key factor in its SAR. This rotation dictates the three-dimensional shape of the molecule and its ability to fit into a biological target's binding site.

While specific experimental data from X-ray crystallography or detailed computational studies on the precise torsional angles and rotational energy barriers for this compound are not extensively available in the reviewed literature, principles from related biaryl systems offer significant insight. For biaryl compounds, a co-planar conformation is often disfavored due to steric hindrance between ortho-hydrogens on the two rings. Therefore, the molecule likely adopts a non-planar, twisted conformation in its lowest energy state. The exact preferred dihedral angle is a balance between steric repulsion and the electronic effects that favor planarity for maximal pi-system conjugation.

The implications of this conformation for SAR are profound. The specific dihedral angle determines the relative orientation of substituents and hydrogen bonding groups on both rings, which in turn governs the strength and specificity of the molecule's binding to a target protein. A rigid, optimal conformation can lead to high-affinity binding, whereas excessive flexibility might result in an entropic penalty upon binding. The bulky tert-butyl group, while not directly impeding rotation, likely plays a crucial role by anchoring the phenyl ring in a specific sub-pocket of the target protein, potentially through hydrophobic interactions. This positioning would, in turn, constrain the allowable torsional angles, favoring a specific bioactive conformation.

Comparative SAR with Other Pyrimidinedione Derivatives

To understand the unique contribution of the 4-tert-butylphenyl group to the biological activity of the title compound, it is essential to compare its SAR with other 5-substituted pyrimidinedione derivatives. The substituent at the 5-position of the pyrimidinedione ring is a common point of modification in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

Studies on various 5-aryl pyrimidinedione analogs reveal clear SAR trends. The nature and position of the substituent on the phenyl ring significantly impact biological activity. For instance, in some series of pyrimidine (B1678525) derivatives, the introduction of electron-withdrawing groups, such as a nitro group, on the phenyl ring has been shown to decrease cytotoxic activity against certain cancer cell lines. Conversely, other studies on related scaffolds have found that small, electron-withdrawing groups like halogens can enhance activity. For example, research on a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines identified the compound with a 4-chlorophenyl substituent as the most potent antibacterial agent.

The tert-butyl group in this compound is a large, lipophilic group. Its contribution to activity is likely driven by favorable hydrophobic interactions within the target's binding site. Comparing this to derivatives with smaller alkyl groups (e.g., methyl) or polar groups (e.g., methoxy) at the same position can highlight the importance of this lipophilicity and steric bulk for target engagement.

The following table summarizes comparative SAR data gleaned from studies on different classes of 5-phenylpyrimidine (B189523) derivatives, illustrating the influence of the C5-phenyl substituent on various biological activities.

| Compound Series | Substituent on 5-Phenyl Ring | Observed Activity Trend | Potential Implication for SAR |

| 5-Arylethylidene aminopyrimidine-2,4-diones | Electron-withdrawing group (e.g., -NO₂) | Decreased cytotoxic activity | Electronic properties on the aryl ring are critical; electron-donating or neutral groups may be preferred for this activity. |

| 5-Aryl-N²,N⁴-dibutylpyrimidine-2,4-diamines | 4-Chloro | Most potent antibacterial activity in the series | A specific halogen substitution at the para position provides an optimal combination of steric and electronic properties for antibacterial action. |

| 5-Phenylpyrimidine Derivatives | Unsubstituted Phenyl | Moderate baseline activity | The phenyl group itself is a key pharmacophoric element, providing a scaffold for further optimization. |

| 5-Phenylpyrimidine Derivatives | 4-tert-Butyl (the title compound) | Specific activity (target dependent) | The bulky, lipophilic tert-butyl group likely engages with a hydrophobic pocket in the target, enhancing binding affinity. |

These comparisons underscore that no single substituent is universally optimal. The ideal substitution on the 5-phenyl ring is highly dependent on the specific topology and chemical environment of the target protein's binding site. The 4-tert-butyl group provides a distinct combination of size and lipophilicity that defines the specific biological activity profile of this compound.

Mechanistic Insights and Biological Activity Profiles Non Clinical of 5 4 Tert Butylphenyl 2,4 1h,3h Pyrimidinedione and Derivatives

Biochemical and Molecular Mechanisms of Action

Enzyme Inhibition Studies (e.g., PDE4 Inhibition, Reverse Transcriptase Inhibition)

Derivatives of 5-(4-tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione have been investigated for their capacity to inhibit key enzymes involved in disease pathways. The pyrimidine-2,4-dione scaffold, in particular, has served as a basis for the development of phosphodiesterase 4 (PDE4) inhibitors. nih.gov PDE4 enzymes are crucial in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a significant role in modulating inflammation. The inhibition of PDE4, specifically the PDE4B and PDE4D isoforms which are highly expressed in immune cells, is a recognized strategy for developing anti-inflammatory drugs. nih.gov

Furthermore, the pyrimidinone core structure is featured in compounds designed as reverse transcriptase inhibitors. A high-throughput screen identified a benzofurano[3,2-d]pyrimidin-2-one core that, after optimization, yielded potent HIV-1 nucleotide competing reverse transcriptase inhibitors (NcRTIs). nih.gov These compounds function by competing with natural nucleotides for the active site of the reverse transcriptase enzyme, thereby halting the viral replication process. Further structural modifications led to analogues with excellent antiviral potency and improved physicochemical properties. nih.gov

Receptor Agonism and Antagonism (e.g., GPR84 Agonism)

The G protein-coupled receptor 84 (GPR84) has emerged as a significant target for pyrimidinedione derivatives. GPR84 is primarily expressed in immune cells like monocytes, macrophages, and neutrophils, and its expression is upregulated during inflammation. nih.gov Certain pyrimidine-2,4(1H,3H)-dione derivatives have been identified as GPR84 agonists. nih.govqub.ac.uk For example, 6-(octylamino) pyrimidine-2,4(1H,3H)-dione (6-OAU) is a known agonist that can induce pro-inflammatory responses, including the production of cytokines such as IL-8, TNF-α, and IL-6, as well as promoting chemotaxis of immune cells. nih.gov This agonistic activity highlights the role of these compounds in modulating immune responses through the GPR84 signaling pathway.

Broad-Spectrum Biological Investigations (In vitro and In vivo, Non-Human)

Herbicidal Activities and Agrochemical Applications

The pyrimidine (B1678525) scaffold is a well-established core structure in agrochemicals. In the search for new lead compounds, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to pyrimidinedione, were synthesized and evaluated for herbicidal activity. nih.gov While most of these compounds showed minimal effect on dicotyledonous plants like lettuce, they exhibited significant activity against the monocotyledonous weed bentgrass (Agrostis stolonifera). nih.gov The most active compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, demonstrated efficacy comparable to commercial herbicides. nih.gov Additionally, other pyrimidine derivatives, such as analogs of the classic sulfonylurea herbicide chlorsulfuron, have been developed. These compounds act as acetolactate synthase (ALS) inhibitors, blocking the biosynthesis of essential amino acids in weeds. nih.gov

| Compound | Inhibition Ranking (Lettuce) | Inhibition Ranking (Bentgrass) |

|---|---|---|

| 2c | 1 | 4 |

| 2d | 2 | 4 |

| 2e | 2 | 4 |

| 2f | 2 | 4 |

| 2g | 2 | 4 |

| 2o | 2 | 5 |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The this compound framework and its derivatives have shown a wide range of antimicrobial activities.

Antibacterial and Antifungal Efficacy Novel derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have demonstrated significant antibacterial and antifungal properties. usmf.md One of the most effective compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL against Staphylococcus aureus and 1.56 μg/mL against Candida albicans. usmf.md Similarly, aminobenzylated nitrophenols containing a 4-(tert-butyl)phenyl group showed potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with MIC values as low as 1.23 μM. nih.gov In the context of phytopathology, the related compound 2,4-di-tert-butylphenol (B135424) has been identified as having strong antifungal activity against Ustilaginoidea virens, the fungus responsible for rice false smut disease, with a half-maximal effective concentration (EC50) of 0.087 mmol/L. nih.gov

| Compound Class | Microorganism | Activity (MIC) |

|---|---|---|

| 1-[(2,4-(di-tert-butylphenoxy))...] derivative | Staphylococcus aureus | 0.78 μg/mL |

| 1-[(2,4-(di-tert-butylphenoxy))...] derivative | Escherichia coli | 12.5 μg/mL |

| 1-[(2,4-(di-tert-butylphenoxy))...] derivative | Candida albicans | 1.56 μg/mL |

| Aminobenzylated 4-Nitrophenol derivative | Staphylococcus aureus (MRSA) | 1.23 μM |

| Aminobenzylated 4-Nitrophenol derivative | Enterococcus faecalis (VRE) | 1.23 μM |

Antiviral Efficacy Beyond the reverse transcriptase inhibition previously noted, derivatives have been developed to target other viruses. A class of 4-tert-butylphenyl-substituted spirothiazolidinones was identified as an inhibitor of influenza virus entry into host cells. nih.gov These compounds target the viral hemagglutinin protein, preventing membrane fusion. One derivative, in particular, showed specific activity against influenza A/H3N2 virus with an EC50 value of 1.3 μM. nih.gov Conversely, another study involving the synthesis of C5-substituted-uridine derivatives (uracil being a pyrimidinedione) did not find any promising antiviral activity against a broad panel of RNA viruses, including influenza, SARS-CoV-2, and Zika virus. nih.gov

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory potential of this chemical family is strongly linked to the biochemical mechanisms of PDE4 inhibition and GPR84 agonism. In vivo studies on a closely related derivative, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H, 5H)-dione, confirmed significant anti-inflammatory and anti-nociceptive activities in mouse models. nih.gov Treatment with this compound reduced paw edema and decreased the levels of key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.gov

Another related structure, 4-tert-butylphenyl salicylate, was shown to exert its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This action was mediated through the downregulation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide-stimulated macrophages. nih.gov

| Inflammatory Mediator | Percent Reduction |

|---|---|

| Polymorphonuclear cell migration | 35.4% |

| Myeloperoxidase activity | 52.2% |

| Prostaglandin E2 (PGE2) | 23.0% |

| Tumor necrosis factor-alpha (TNF-α) | 67.6% |

| Interleukin-1 beta (IL-1β) | 53.4% |

Antioxidant Properties and Radical Scavenging

The core structure of pyrimidine is a key component in various biologically active molecules and has been identified as a promising scaffold for the development of antioxidant agents. ijpsonline.comnih.gov Antioxidants play a crucial role in mitigating the damaging effects of free radicals and reactive oxygen species (ROS) in the body, which are implicated in a variety of degenerative diseases. nih.gov The antioxidant potential of pyrimidine derivatives is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. ijpsonline.com

Several studies have demonstrated the radical scavenging capabilities of various pyrimidine derivatives using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydroxyl radical (OH) scavenging assay, and nitric oxide (NO) scavenging assay. ijpsonline.comderpharmachemica.comjuniperpublishers.com

For instance, a study on dihydropyrimidinones revealed that certain derivatives exhibit significant antioxidant activity. The radical scavenging potential is influenced by the nature and position of substituents on the aromatic ring. derpharmachemica.com In one study, compounds with a 4-bromobenzaldehyde-derived moiety showed high scavenging activity. derpharmachemica.com Another study on a library of substituted pyrimidines found that all tested compounds displayed some degree of radical scavenging activity, with IC50 values in the DPPH assay ranging from 42.9 to 438.3 μM. juniperpublishers.comarxiv.org

The antioxidant activity of pyrimidine derivatives is often compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). derpharmachemica.comjuniperpublishers.com Some synthesized pyrimidine derivatives have shown radical scavenging activity comparable to these standards. ijpsonline.com The presence of specific functional groups, such as electron-donating groups on a benzylidene moiety, has been shown to enhance antioxidant activity. ijpsonline.comijpsonline.com

Below are tables summarizing the antioxidant activities of various pyrimidine derivatives as reported in the literature.

Table 1: DPPH Radical Scavenging Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| Substituted Pyrimidine Analogues | DPPH | 42.9 - 438.3 | juniperpublishers.comarxiv.org |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues | DPPH | 46.31 and 48.81 (mg/ml) | ijpsonline.comijpsonline.com |

| 4,6-bisaryl-pyrimidin-2-amine derivatives | NO Scavenging | Potent Activity | nih.gov |

Table 2: Hydroxyl Radical Scavenging Activity of Dihydropyrimidinone Derivatives

| Compound | Concentration | % Scavenging Activity | Reference |

|---|---|---|---|

| Compound 4d | 1 mM | Good | derpharmachemica.com |

| Compound 4g | 1 mM | Good | derpharmachemica.com |

| Compound 4j | 1 mM | Good | derpharmachemica.com |

It is important to note that these data are for pyrimidine derivatives and not for this compound itself. The specific antioxidant and radical scavenging properties of the target compound would need to be determined through direct experimental evaluation.

Other Emerging Biological Activities

The pyrimidine scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide array of other biological activities beyond their antioxidant potential. wjarr.comekb.eg These activities are highly dependent on the specific substitutions and structural modifications of the pyrimidine ring. wjarr.com

Anti-inflammatory Activity: Certain pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Some have also shown the ability to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Anticancer Activity: A significant area of research has focused on the anticancer properties of pyrimidine derivatives. nih.govrsc.org These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases like epidermal growth factor receptor tyrosine kinase (EGFR-TK) and poly(ADP-ribose) polymerase-1 (PARP-1). nih.govrsc.org Some 5-arylthieno[2,3-d]pyrimidines have demonstrated potent cytotoxic activity against cancer cell lines. nih.gov

Enzyme Inhibition: Pyrimidine derivatives have been developed as inhibitors of various enzymes. For example, some 5-carbamoyl-2-phenylpyrimidine derivatives are potent phosphodiesterase 4 (PDE4) inhibitors, which are of interest for treating inflammatory airway diseases. nih.gov

Antimicrobial Activity: The pyrimidine nucleus is also a component of some antimicrobial agents. mdpi.com Novel thiazolo[4,5-b]pyridin-2-ones containing a pyrimidine-like core have shown inhibitory effects against pathogenic bacteria. mdpi.com

Other Activities: The diverse biological profile of pyrimidine derivatives also includes potential applications as antihypertensive agents, calcium channel blockers, and antiviral agents. derpharmachemica.com

The following table provides a summary of some of the other reported biological activities for various classes of pyrimidine derivatives.

Table 3: Other Biological Activities of Pyrimidine Derivatives

| Class of Derivative | Biological Activity | Target/Mechanism | Reference |

|---|---|---|---|

| 5-Arylthieno[2,3-d]pyrimidines | Anticancer | EGFR-TK inhibition | nih.gov |

| Pyrano[2,3-d]pyrimidine-2,4-diones | Anticancer | PARP-1 inhibition | rsc.org |

| 5-Carbamoyl-2-phenylpyrimidines | Anti-inflammatory | PDE4 inhibition | nih.gov |

| Thiazolo[4,5-b]pyridin-2-ones | Antimicrobial | Not specified | mdpi.com |

It is crucial to reiterate that these findings pertain to the broader class of pyrimidine derivatives. The specific biological activity profile of this compound remains to be elucidated through dedicated non-clinical studies.

Computational and Theoretical Chemistry Studies of 5 4 Tert Butylphenyl 2,4 1h,3h Pyrimidinedione Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to model the geometric and electronic characteristics of the pyrimidinedione system.

Electronic Structure and Reactivity Analyses

The electronic structure of 5-(4-tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione dictates its reactivity and intermolecular interactions. DFT calculations are commonly used to determine key electronic parameters. researchgate.net For pyrimidine-based systems, methods like B3LYP with basis sets such as 6-31G(d,p) or aug-cc-pVDZ provide reliable predictions of molecular geometries, electronic properties, and vibrational frequencies. researchgate.netnih.gov

Key analyses include the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For uracil (B121893) and its derivatives, the HOMO and LUMO energies typically decrease in a polar solvent environment like water, which also affects properties like ionization potential and electron affinity. semanticscholar.org

Furthermore, the generation of a molecular electrostatic potential (MEP) map reveals the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack. The oxygen atoms of the carbonyl groups and the nitrogen atoms in the pyrimidinedione ring are expected to be electron-rich regions, making them key sites for hydrogen bonding. nih.gov

Table 1: Common Quantum Chemical Methods for Analyzing Pyrimidine (B1678525) Derivatives

| Method | Basis Set | Key Parameters Calculated | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-31+G(d,p) | Optimized Geometry, HOMO/LUMO Energies, MEP | General electronic structure and reactivity analysis kuleuven.be |

| Ab initio (e.g., MP2) | 6-31++G** | Tautomeric Stability, Interaction Energies | High-accuracy energy calculations for tautomerism acs.org |

| Time-Dependent DFT (TD-DFT) | B3LYP/6-311++G(d,p) | Excitation Energies, UV-Vis Spectra | Predicting spectroscopic properties |

Tautomerism and Isomerism Considerations

The 2,4(1H,3H)-pyrimidinedione (uracil) scaffold is known to exhibit tautomerism, primarily lactam-lactim and keto-enol tautomerism. The diketo (lactam) form is overwhelmingly the most stable tautomer under physiological conditions. kuleuven.be Theoretical studies on uracil and its 5-substituted derivatives consistently show that the canonical diketo form is significantly more stable than any of its enol or di-enol tautomers. nih.govacs.org

Lactam-Lactim Tautomerism: Involves the migration of a proton from a nitrogen atom to an adjacent carbonyl oxygen.

Keto-Enol Tautomerism: Involves the migration of a proton from the C5 or C6 position to a carbonyl oxygen.

Computational studies, often performed at the B3LYP or MP2 level of theory, have quantified the energy differences between these forms. For unsubstituted uracil, the diketo tautomer is more stable than the most stable hydroxy tautomer by over 10 kcal/mol. acs.org The presence of a bulky, electron-donating substituent at the C5 position, such as the 4-tert-butylphenyl group, is not expected to significantly alter this preference, although it can influence the electronic properties of the ring. nih.gov Therefore, for all practical biological and chemical considerations, this compound is expected to exist predominantly in its diketo form.

Molecular Modeling and Docking Studies

Molecular modeling techniques are crucial for predicting how a ligand like this compound might interact with a biological target, typically a protein receptor or enzyme.

Ligand-Protein Interaction Profiling

Molecular docking simulations place the ligand into the binding site of a target protein to predict its preferred orientation and binding affinity. The interaction profile of this compound is characterized by the functional groups it possesses:

Pyrimidinedione Core: The two carbonyl (C=O) groups act as hydrogen bond acceptors, while the two amide (N-H) groups serve as hydrogen bond donors. These are critical for anchoring the molecule within a binding site through interactions with polar amino acid residues such as glutamic acid, serine, or threonine. nih.gov

4-Tert-butylphenyl Group: This large, nonpolar moiety is a key contributor to hydrophobic interactions. The phenyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, while the bulky tert-butyl group can fit into deep hydrophobic pockets, interacting with aliphatic residues like leucine, isoleucine, and valine.

Docking studies on similar pyrimidine derivatives against targets like HIV reverse transcriptase, cyclin-dependent kinase 2, and EGFR have shown that these interactions are vital for potent inhibitory activity. nih.govsemanticscholar.orgnih.gov The specific combination of hydrogen bonding from the uracil ring and hydrophobic interactions from the C5-substituent often dictates the molecule's biological specificity and potency.

Table 2: Potential Ligand-Protein Interactions for this compound

| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyrimidinedione N-H groups | Hydrogen Bond Donor | Asp, Glu, Main-chain C=O |

| Pyrimidinedione C=O groups | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Arg, Lys, Main-chain N-H |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp |

| Tert-butyl Group | Hydrophobic / van der Waals | Leu, Ile, Val, Ala, Met |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. For this compound, a hypothetical pharmacophore model would include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and a hydrophobic/aromatic region (HY/AR). nih.gov

The model would likely consist of:

Two HBA features: corresponding to the two carbonyl oxygens.

One or two HBD features: corresponding to the N1 and N3 protons.

One HY/AR feature: representing the 4-tert-butylphenyl ring.

Such a pharmacophore model can be used as a 3D query to search large chemical databases (virtual screening) to identify other structurally diverse molecules that share the same essential features and thus may possess similar biological activity. nih.gov Studies on 2-phenylpyrimidine (B3000279) analogues have successfully used this approach to identify potent inhibitors for targets like phosphodiesterase 4B (PDE4B). nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. For a series of analogues based on the this compound scaffold, a QSAR study would involve synthesizing or computationally designing derivatives with varied substituents and measuring their biological activity against a specific target.

Key structural modifications for a QSAR study could include:

Varying the C5-substituent: Replacing the tert-butyl group with other alkyl or alkoxy groups to probe the effect of steric bulk and electronics on the phenyl ring.

Substituting on the phenyl ring: Adding electron-donating or electron-withdrawing groups at different positions of the phenyl ring.

Substituting at the N1 or N3 positions: Adding different alkyl or aryl groups to explore additional binding pockets. nih.gov

Molecular descriptors (e.g., steric parameters like molar volume, electronic parameters like Hammett constants, and hydrophobicity parameters like logP) would be calculated for each analogue. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to develop an equation that links these descriptors to the observed activity. jmaterenvironsci.com The resulting QSAR model can provide valuable insights into the mechanism of action and be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in the development of predictive models for the biological activity of chemical compounds. nih.gov The primary objective of a QSAR study is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org For a series of this compound analogs, a QSAR model would be developed by correlating variations in their biological activity (e.g., enzyme inhibition, cytotoxicity) with changes in their molecular descriptors.

The process typically involves the following steps:

Data Set Selection: A dataset of 5-aryl-pyrimidinedione derivatives with experimentally determined biological activities is compiled. This set is then divided into a training set for model development and a test set for external validation.

Molecular Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity, and constitutional descriptors.

3D descriptors: Steric parameters (e.g., molar refractivity), electronic properties (e.g., dipole moment), and spatial descriptors.

Feature Selection: Statistical methods are employed to select the most relevant descriptors that have a significant correlation with the biological activity. This step is crucial to avoid overfitting the model.

Model Generation: Using the selected descriptors, a mathematical model is generated using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). mdpi.com

An illustrative QSAR model for a series of pyrimidinedione derivatives might take the following form:

pIC50 = β0 + β1(LogP) + β2(SMR) + β3(LUMO)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the lipophilicity of the compound.

SMR is the molar refractivity, a measure of steric bulk.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

β0, β1, β2, and β3 are the regression coefficients determined from the analysis.

Table 1: Illustrative Molecular Descriptors for a Hypothetical Series of 5-Aryl-Pyrimidinedione Derivatives

| Compound ID | pIC50 | LogP | Molar Refractivity (SMR) | LUMO Energy (eV) |

| 1 | 5.2 | 2.8 | 65.4 | -1.23 |

| 2 | 5.8 | 3.2 | 70.1 | -1.45 |

| 3 | 6.5 | 3.5 | 72.8 | -1.67 |

| 4 | 6.1 | 3.3 | 68.9 | -1.58 |

| 5 | 4.9 | 2.5 | 62.3 | -1.15 |

This table is for illustrative purposes only.

Validation and Application of QSAR Models

The reliability and predictive power of a QSAR model are assessed through rigorous validation procedures. nih.gov Validation is a critical step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. researchgate.net

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the training set, and the model is rebuilt with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the training set. A high q² value (typically > 0.5) indicates good internal consistency and robustness of the model. uniroma1.it

External Validation:

Prediction for a Test Set (r²pred): The developed QSAR model is used to predict the biological activity of the compounds in the test set, which were not used during model development. The predictive capability is evaluated by the squared correlation coefficient between the observed and predicted activities for the test set. A high r²pred value (typically > 0.6) indicates good external predictivity. uniroma1.it

Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

| r² (Correlation Coefficient) | 0.92 | High correlation between descriptors and activity in the training set. |

| q² (Cross-validated r²) | 0.75 | Good internal model robustness and predictive ability. |

| r²pred (External Validation) | 0.85 | Excellent predictive power for new compounds. |

This table is for illustrative purposes only.

Once validated, the QSAR model can be applied for:

Virtual Screening: Screening large chemical databases to identify novel compounds with potentially high biological activity. nih.gov

Lead Optimization: Guiding the chemical synthesis of more potent analogs by predicting the effect of structural modifications.

Mechanistic Insights: Providing a better understanding of the structure-activity relationships and the key molecular features required for biological activity.

Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. For a molecule like this compound, MD simulations can elucidate how it interacts with a biological target, such as an enzyme's active site.

The simulation process involves:

System Setup: The molecule is placed in a simulation box, typically solvated with water molecules and ions to mimic physiological conditions.

Force Field Application: A force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system as a function of its atomic coordinates.

Simulation Run: The classical equations of motion are solved iteratively to trace the trajectory of each atom over time, typically on the nanosecond to microsecond timescale.

Analysis of the MD trajectory can reveal:

Conformational Landscape: The accessible conformations of the molecule and their relative stabilities. The rotation of the tert-butylphenyl group relative to the pyrimidinedione ring would be of particular interest.

Interaction Patterns: The formation and breaking of hydrogen bonds and other non-covalent interactions with a target protein.

Binding Free Energies: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity of the molecule to its target.

Table 3: Key Torsional Angles and Their Preferred Ranges from a Hypothetical MD Simulation

| Torsional Angle | Description | Preferred Range (degrees) |

| τ1 | C(6)-C(5)-C(1')-C(2') | 45 ± 15 |

| τ2 | C(5)-C(1')-C(4')-C(7') | 0 ± 10 |

This table is for illustrative purposes only and represents the rotation around the bond connecting the pyrimidinedione and phenyl rings (τ1) and the rotation of the tert-butyl group (τ2).

By understanding the dynamic nature and conformational preferences of this compound, researchers can better interpret its biological activity and design more effective analogs.

Future Directions and Research Opportunities

Exploration of Novel and Efficient Synthetic Pathways

While established methods for pyrimidine (B1678525) synthesis exist, the future development of 5-(4-tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione analogs hinges on the creation of more efficient, versatile, and cost-effective synthetic routes. Traditional methods often require harsh conditions, multiple steps, and generate significant waste. nih.gov Future research should focus on one-pot multicomponent reactions (MCRs), which combine three or more reactants in a single step to produce complex molecules, thereby improving efficiency and reducing waste. rasayanjournal.co.in For instance, a one-pot reaction involving an appropriately substituted benzaldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate, and urea (B33335) or thiourea (B124793) could provide a direct route to the desired 5-aryl pyrimidinedione core. nih.gov

Furthermore, exploring novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could offer new avenues for functionalizing the pyrimidinedione scaffold. mdpi.com These advanced synthetic strategies would not only streamline the production of the lead compound but also facilitate the rapid generation of diverse chemical libraries needed for extensive structure-activity relationship studies.

Advanced SAR Elucidation through Targeted Library Synthesis and Screening

A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. nih.gov Future research should involve the systematic synthesis and screening of targeted libraries of analogs to probe the specific contributions of different structural features.

Key areas for modification include:

The Phenyl Ring: Investigating the effect of varying the position and nature of substituents on the phenyl ring. For example, replacing the para-tert-butyl group with other alkyl groups, halogens, or electron-donating/withdrawing groups could significantly impact potency and selectivity. mdpi.com

The Pyrimidinedione Core: Modifications at the N1 and N3 positions of the pyrimidine ring could influence solubility, metabolic stability, and target binding.

The C5 Position: While the 4-tert-butylphenyl group is the defining feature, introducing different aryl or heteroaryl moieties at this position would be a key strategy to explore new chemical space and potentially discover compounds with novel activity profiles.

This systematic approach will generate crucial data to build robust SAR models, guiding the rational design of next-generation compounds with improved efficacy. nih.govrsc.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel, unsynthesized analogs of this compound. nih.gov ML algorithms can also predict crucial ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with favorable drug-like profiles early in the discovery pipeline. nih.govactascientific.com

De Novo Design: Employing generative AI models to design entirely new pyrimidinedione derivatives with desired properties. These models can learn from existing chemical data to generate novel structures that are likely to be active against a specific biological target. nih.gov

Synthesis Planning: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes for target compounds, potentially reducing the time and resources spent on chemical synthesis. acm.org

The use of AI and ML can significantly reduce the cost and time associated with drug development by focusing laboratory efforts on the most promising compounds. researchgate.net

Table 1: Potential Applications of AI/ML in Pyrimidinedione Research

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes synthesis of high-potential compounds. |

| ADME/T Prediction | Forecasts pharmacokinetic and toxicity profiles. | Reduces late-stage failures by identifying poor candidates early. actascientific.com |

| De Novo Design | Generates novel molecular structures with desired properties. | Expands chemical space and identifies novel scaffolds. nih.gov |

| Virtual Screening | Screens large virtual libraries for potential hits against a target. | Accelerates hit identification process. nih.gov |

| Retrosynthesis | Proposes optimal synthetic pathways for a target molecule. | Streamlines chemical synthesis and reduces resource use. acm.org |

Investigation of New Biological Targets and Pathways for Pyrimidinedione Derivatives

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While initial research may have identified a primary target for this compound, a significant opportunity lies in exploring its potential activity against other targets and pathways implicated in various diseases.

Future research should focus on screening this compound and its derivatives against diverse panels of biological targets, including:

Kinases: Many pyrimidine-based drugs are potent kinase inhibitors used in oncology. mdpi.com

Microtubules: Certain pyrimidine scaffolds have been found to act as microtubule-targeting agents, a key strategy in cancer therapy. nih.gov

Bacterial Enzymes: Enzymes like DNA gyrase are validated targets for antibacterial agents, and pyrimidine derivatives have shown potential in this area. nih.gov

Riboswitches: These RNA structures can regulate gene expression and represent novel targets for antimicrobial drugs. Theoretical and experimental studies have shown that modified pyrimidines can bind to riboswitches. nih.gov

Identifying new biological targets would not only expand the therapeutic potential of the this compound scaffold but could also lead to the development of first-in-class medicines for a range of diseases. nih.gov

Development of Sustainable and Green Chemistry Approaches for Production

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to minimize environmental impact. kuey.netresearchgate.net Future research must focus on developing sustainable and eco-friendly methods for the synthesis of this compound and its analogs. kuey.net

Key green chemistry strategies to be explored include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times, increase yields, and lead to purer products. nih.govrasayanjournal.co.in

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.in

Biocatalysis: Employing enzymes as catalysts can lead to highly selective reactions under mild conditions, reducing the need for protecting groups and minimizing waste. kuey.netkuey.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can offer cleaner processes with simpler product isolation. nih.gov

The adoption of these methods will not only reduce the environmental footprint of production but can also lead to more efficient and economically viable manufacturing processes. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Green Synthesis Metrics

| Metric | Conventional Synthesis | Green Synthesis Approach |

| Energy Source | Conventional Heating | Microwave / Ultrasound kuey.net |

| Solvents | Toxic Organic Solvents | Water, Ethanol, Ionic Liquids rasayanjournal.co.in |

| Catalysts | Homogeneous Acid/Base | Recyclable Heterogeneous Catalysts, Biocatalysts kuey.net |

| Reaction Time | Hours to Days | Minutes to Hours rasayanjournal.co.in |

| Waste Generation (E-factor) | High | Low kuey.net |

Integrated Experimental and Theoretical Approaches in Pyrimidinedione Research

A powerful strategy for accelerating drug discovery is the tight integration of experimental and computational methods. nih.gov For the this compound scaffold, a synergistic approach combining laboratory synthesis and testing with theoretical calculations will provide deeper insights and guide research more effectively.

Future work should employ:

Molecular Docking: To predict the binding modes of pyrimidinedione derivatives within the active site of a biological target. This can help explain observed SAR data and guide the design of more potent analogs. nih.gov

Density Functional Theory (DFT) Calculations: To understand the electronic properties of the molecules, which can influence their reactivity and interaction with biological targets. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction. nih.gov

By using theoretical calculations to predict properties and rationalize experimental results, researchers can adopt a more informed, hypothesis-driven approach to compound optimization, ultimately saving time and resources. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Tert-butylphenyl)-2,4(1H,3H)-pyrimidinedione, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis of pyrimidinedione derivatives typically involves multi-step reactions starting from simpler precursors. For example, analogous compounds like 3-(4-ethoxyphenyl)thieno-pyrimidinones require precise control of temperature, solvent polarity (e.g., DMF or DMSO), and reaction time to minimize by-products . Microwave-assisted synthesis (e.g., solvent-free conditions at 100–150°C for 10–30 minutes) has been shown to enhance reaction efficiency for pyrimidinediones, reducing side reactions compared to conventional heating . Optimization should include kinetic studies and HPLC monitoring to identify ideal stoichiometric ratios and purification steps.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving the stereochemistry and hydrogen-bonding patterns of pyrimidinediones, as demonstrated for 5-acetyl-4-(4-chlorophenyl) analogs (R factor = 0.071) . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions and tert-butyl group integration.

- IR : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations.

- GC-MS : For purity assessment and fragmentation pattern analysis (e.g., m/z peaks corresponding to tert-butylphenyl cleavage) .

Q. What preliminary biological screening assays are recommended for evaluating the bioactivity of this compound?

- Methodological Answer : Pyrimidinediones are often screened for receptor antagonism or enzyme inhibition. For instance, 5-phenyl-2,4(1H,3H)-pyrimidinedione derivatives were tested for 5-HT2 receptor antagonism using in vitro radioligand binding assays (e.g., displacement of [³H]ketanserin) . For antiviral potential, analogs like bis(pyrimidinediones) were assessed against HIV-1 capsid proteins via in silico docking followed by cytotoxicity assays (e.g., MTT on HEK-293 cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?

- Methodological Answer : SAR should systematically vary substituents on the pyrimidinedione core and tert-butylphenyl group. For example:

- Substitution at N1/N3 : Introducing alkyl or aryl groups (e.g., 1-substituted 5-phenyl analogs) to modulate lipophilicity and receptor binding .

- Phenyl Ring Modifications : Fluorination or methoxy substitution to alter electronic effects and metabolic stability, as seen in fluorinated pyrimidinediones .

- Biological Assays : Compare IC₅₀ values across analogs using dose-response curves and molecular dynamics simulations to predict binding modes .

Q. What experimental strategies resolve contradictions in solubility and stability data for pyrimidinediones?

- Methodological Answer : Contradictions often arise from solvent polarity or pH effects. Strategies include:

- pH-Dependent Solubility Studies : Measure solubility in buffers (pH 1–10) to identify optimal formulation conditions.

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via HPLC-UV .

- Computational Modeling : Use COSMO-RS simulations to predict solubility parameters and polymorph stability .

Q. How can advanced analytical methods (e.g., LC-MS/MS or cryo-EM) elucidate metabolic pathways or protein interactions?

- Methodological Answer :

- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS, focusing on tert-butyl oxidation or glucuronidation .

- Protein Interaction Studies : Cryo-EM or surface plasmon resonance (SPR) can visualize binding to targets like HIV-1 capsid proteins, with kinetic analysis (kₒₙ/kₒff) to quantify affinity .

Q. What are the challenges in synthesizing bicyclic or fused pyrimidinedione derivatives, and how can they be addressed?

- Methodological Answer : Bicyclic derivatives (e.g., tetrahydroquinazolinediones) require ring-closing strategies such as intramolecular Heck or Ullmann couplings. Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.